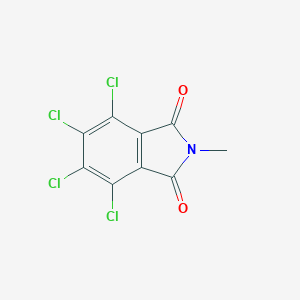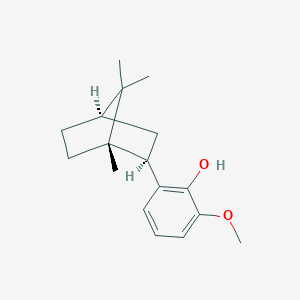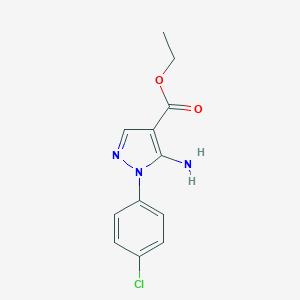
ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound synthesized from various chemical reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It has been studied for its crystal and molecular structure, chemical reactions, and properties, contributing to various fields in chemistry and pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process produces compounds with significant yields under specific conditions such as ultrasound irradiation, which leads to high regioselectivity and reduced reaction times (Achutha et al., 2017); (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has been elucidated through X-ray diffraction, showing that it crystallizes in the triclinic crystal system. The structure is stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to its stability (Achutha et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its active functional groups. It has been used as a precursor for the synthesis of other complex molecules and has shown fungicidal and plant growth regulation activities in preliminary bioassays (Minga et al., 2005).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents : Derivatives synthesized from ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal and Molecular Structure Analysis : The compound has been synthesized and characterized for its crystal and molecular structure, including hydrogen bond analysis and Hirshfeld surface analysis. This research aids in understanding the structural stability and molecular interactions of the compound (Achutha et al., 2017).
Hydrogen-Bonded Supramolecular Structures : Studies on ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives have shown complex hydrogen-bonded structures, contributing to our understanding of molecular linkages in one, two, and three dimensions (Costa et al., 2007).
Synthesis under Ultrasound Irradiation : Research has been conducted on the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing advancements in synthetic methodologies (Machado et al., 2011).
Synthesis of Condensed Pyrazoles : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its role in the formation of novel organic compounds (Lebedˈ et al., 2012).
Pharmacological Importance : Studies have been conducted on the synthesis of various ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives, analyzing their potential pharmacological activities, including fungicidal and plant growth regulation activities (Minga, 2005).
Analgesic and Anti-inflammatory Agents : Research on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, synthesized from ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, has indicated their potential as new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZALNAGZMKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399336 | |
| Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
14678-87-6 | |
| Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

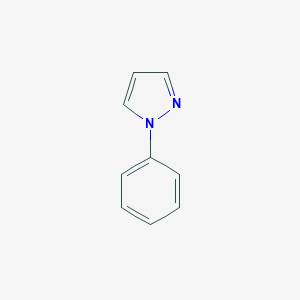
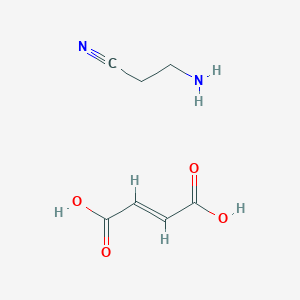
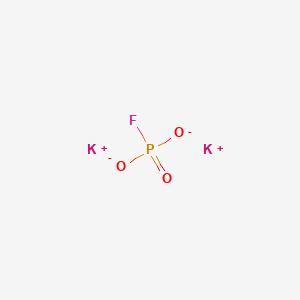

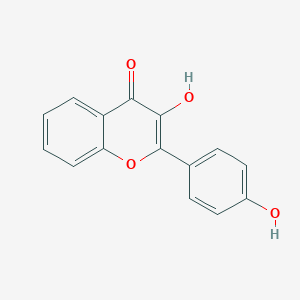
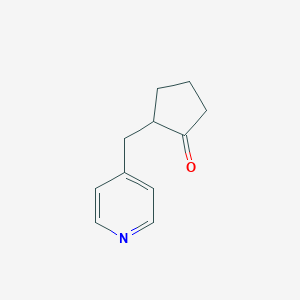
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

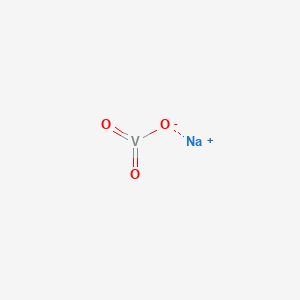
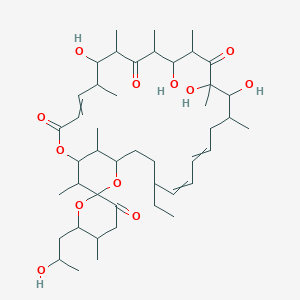
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

